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molecular formula C10H8ClNO B3058360 5-(Chloromethyl)-2-phenyl-1,3-oxazole CAS No. 89102-78-3

5-(Chloromethyl)-2-phenyl-1,3-oxazole

Cat. No. B3058360
M. Wt: 193.63 g/mol
InChI Key: CDMTXVZVZBKYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04812470

Procedure details

5-Chloromethyl-2-phenyl oxazole (870 mgs, 4.50 mmol) and triethylphosphite (1.17 ml, 6.75 mmol) were heated at reflux for 3 h, cooled, the excess triethylphosphite removed under reduced pressure and the residue column chormatographed (0 to 5% MeOH/CH2Cl2, 10 g silica) to give the title compound (794 mgs, 2.69 mmol, 60%); δH (CDCl3) 1.30 (6H, t, J 7 Hz, OCH2CH3), 3.30 (2H, d, JP-H 22 Hz, CH2 --P) 4.10 (4H, m, OCHH2CH3), 7.00 (1H, d, JP-H 3 Hz, CH-4), 7.40 (3H, m, Ph), 8.00 (2H, m, Ph).
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:5][CH:4]=1.[CH2:14]([O:16][P:17]([O:21]CC)[O:18][CH2:19][CH3:20])[CH3:15]>>[CH2:14]([O:16][P:17]([CH2:2][C:3]1[O:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:5][CH:4]=1)([O:18][CH2:19][CH3:20])=[O:21])[CH3:15]

Inputs

Step One
Name
Quantity
870 mg
Type
reactant
Smiles
ClCC1=CN=C(O1)C1=CC=CC=C1
Name
Quantity
1.17 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the excess triethylphosphite removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)CC1=CN=C(O1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.69 mmol
AMOUNT: MASS 794 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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